molecular formula C15H12BrCl3N2O3S B7709601 2-(4-bromophenylsulfonamido)-N-(2,4,5-trichlorophenyl)propanamide

2-(4-bromophenylsulfonamido)-N-(2,4,5-trichlorophenyl)propanamide

Cat. No. B7709601
M. Wt: 486.6 g/mol
InChI Key: VAQAZTZOFXZBTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-bromophenylsulfonamido)-N-(2,4,5-trichlorophenyl)propanamide, also known as BPTP, is a synthetic compound that has been widely used in scientific research. It belongs to the class of sulfonamide compounds and has been found to possess a range of biological activities.

Mechanism of Action

The mechanism of action of 2-(4-bromophenylsulfonamido)-N-(2,4,5-trichlorophenyl)propanamide involves the inhibition of a key enzyme, carbonic anhydrase IX (CAIX), which is overexpressed in many cancer cells. By inhibiting CAIX, 2-(4-bromophenylsulfonamido)-N-(2,4,5-trichlorophenyl)propanamide disrupts the pH balance within cancer cells, leading to their death. 2-(4-bromophenylsulfonamido)-N-(2,4,5-trichlorophenyl)propanamide has also been shown to inhibit the activity of other enzymes, such as acetylcholinesterase and cyclooxygenase-2, which are involved in the regulation of neurotransmitters and inflammation, respectively.
Biochemical and Physiological Effects:
2-(4-bromophenylsulfonamido)-N-(2,4,5-trichlorophenyl)propanamide has been found to have a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth and migration of cancer cells, and reduce inflammation and pain. 2-(4-bromophenylsulfonamido)-N-(2,4,5-trichlorophenyl)propanamide has also been found to increase the levels of neurotransmitters, such as acetylcholine, in the brain, leading to improvements in cognitive function.

Advantages and Limitations for Lab Experiments

2-(4-bromophenylsulfonamido)-N-(2,4,5-trichlorophenyl)propanamide has several advantages for use in lab experiments. It is readily available, has a high degree of purity, and has been extensively studied for its biological activities. However, 2-(4-bromophenylsulfonamido)-N-(2,4,5-trichlorophenyl)propanamide also has some limitations, including its potential toxicity and the need for further investigation into its pharmacokinetics and pharmacodynamics.

Future Directions

There are several future directions for the study of 2-(4-bromophenylsulfonamido)-N-(2,4,5-trichlorophenyl)propanamide. One area of research is the development of novel 2-(4-bromophenylsulfonamido)-N-(2,4,5-trichlorophenyl)propanamide derivatives with improved potency and selectivity for specific targets. Another area of research is the investigation of 2-(4-bromophenylsulfonamido)-N-(2,4,5-trichlorophenyl)propanamide's potential use as a therapeutic agent for a range of diseases, including cancer, Alzheimer's disease, and inflammatory disorders. Additionally, the pharmacokinetics and pharmacodynamics of 2-(4-bromophenylsulfonamido)-N-(2,4,5-trichlorophenyl)propanamide need to be further investigated to determine its safety and efficacy in humans.
Conclusion:
In conclusion, 2-(4-bromophenylsulfonamido)-N-(2,4,5-trichlorophenyl)propanamide is a synthetic compound that has been extensively studied for its biological activities. It has been found to possess potent anticancer, anti-inflammatory, and analgesic properties, making it a potential candidate for the treatment of a range of diseases. 2-(4-bromophenylsulfonamido)-N-(2,4,5-trichlorophenyl)propanamide's mechanism of action involves the inhibition of key enzymes involved in cancer progression, inflammation, and neurotransmitter regulation. While 2-(4-bromophenylsulfonamido)-N-(2,4,5-trichlorophenyl)propanamide has several advantages for use in lab experiments, further investigation is needed to determine its safety and efficacy in humans.

Synthesis Methods

2-(4-bromophenylsulfonamido)-N-(2,4,5-trichlorophenyl)propanamide can be synthesized through a multi-step process involving the reaction of 4-bromobenzenesulfonamide and 2,4,5-trichlorobenzoyl chloride in the presence of a base. The resulting intermediate is then reacted with 2-amino-2-methyl-1-propanol to yield the final product. The synthesis of 2-(4-bromophenylsulfonamido)-N-(2,4,5-trichlorophenyl)propanamide has been optimized to produce high yields and purity, making it readily available for scientific research.

Scientific Research Applications

2-(4-bromophenylsulfonamido)-N-(2,4,5-trichlorophenyl)propanamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anticancer activity against a variety of cancer cell lines, including breast, lung, and prostate cancer. 2-(4-bromophenylsulfonamido)-N-(2,4,5-trichlorophenyl)propanamide has also been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammatory diseases. Additionally, 2-(4-bromophenylsulfonamido)-N-(2,4,5-trichlorophenyl)propanamide has been investigated for its potential use in the treatment of Alzheimer's disease due to its ability to inhibit the activity of acetylcholinesterase, an enzyme involved in the degradation of acetylcholine.

properties

IUPAC Name

2-[(4-bromophenyl)sulfonylamino]-N-(2,4,5-trichlorophenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrCl3N2O3S/c1-8(21-25(23,24)10-4-2-9(16)3-5-10)15(22)20-14-7-12(18)11(17)6-13(14)19/h2-8,21H,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAQAZTZOFXZBTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC(=C(C=C1Cl)Cl)Cl)NS(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrCl3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.